

dBRD9 Dihydrochloride: A Technical Guide to a Selective BRD9 Degrader

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Compound of Interest		
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Introduction

dBRD9 dihydrochloride is a high-affinity, selective chemical probe for the degradation of Bromodomain-containing protein 9 (BRD9). It belongs to a class of molecules known as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate a target protein. dBRD9 has emerged as a critical tool for studying the biological functions of BRD9 and as a potential therapeutic strategy in various diseases, particularly cancer. This document provides a comprehensive technical overview of dBRD9 dihydrochloride, its target, mechanism of action, and relevant experimental methodologies.

Core Target: Bromodomain-containing protein 9 (BRD9)

BRD9 is a protein that plays a vital role in the epigenetic regulation of gene expression.[1][2] As a "reader" of the epigenetic code, its primary function is to recognize and bind to acetylated lysine residues on histone tails.[1][3][4] This interaction is crucial for its role as a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[3][5]

The ncBAF complex utilizes the energy from ATP hydrolysis to alter the structure of chromatin, thereby influencing the accessibility of DNA to transcription factors and regulating the



expression of target genes.[3][5] Due to its fundamental role in controlling gene transcription, dysregulation of BRD9 has been implicated in the pathogenesis of several diseases, including:

- Synovial Sarcoma and Malignant Rhabdoid Tumors: In these cancers, BRD9 is essential for maintaining oncogenic transcriptional programs that drive tumor cell survival.[3][5]
- Acute Myeloid Leukemia (AML): BRD9 is often overexpressed and functionally indispensable in AML, making it a promising therapeutic target.[3][5]
- Other Cancers: Aberrant BRD9 activity has also been linked to prostate cancer, gastric cancer, and certain subtypes of renal cell carcinoma.[5][6][7]

BRD9 influences several key signaling pathways, including the Notch signaling pathway, the TGF-β/Activin/Nodal pathway, and the oxytocin signaling pathway, further highlighting its importance in cellular homeostasis and disease.[6][7][8]

Mechanism of Action: The PROTAC Approach

dBRD9 dihydrochloride is not a traditional inhibitor but a targeted protein degrader.[9][10] It is a bifunctional molecule comprising three key parts: a ligand that specifically binds to the bromodomain of BRD9, a ligand for the E3 ubiquitin ligase cereblon (CRBN) — in this case, a derivative of pomalidomide — and a linker connecting the two.[11][12]

The mechanism proceeds as follows:

- Ternary Complex Formation: dBRD9 simultaneously binds to both the BRD9 protein and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.[12][13]
- Ubiquitination: This proximity enables the E3 ligase to efficiently transfer ubiquitin molecules to the BRD9 protein, tagging it for destruction.
- Proteasomal Degradation: The poly-ubiquitinated BRD9 is then recognized and degraded by the 26S proteasome, the cell's primary machinery for protein disposal.
- Catalytic Cycle: After degradation of the target, dBRD9 is released and can bind to another BRD9 protein, acting catalytically to induce the degradation of multiple target molecules.

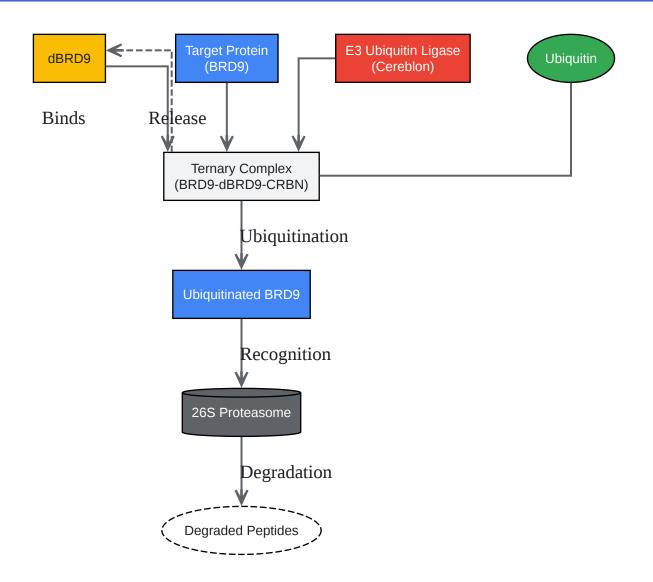


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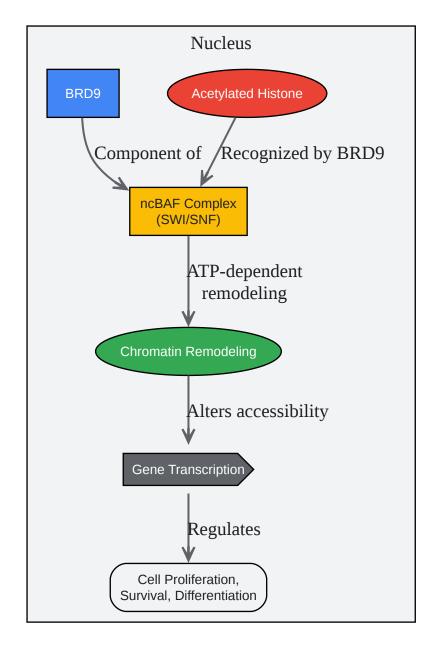
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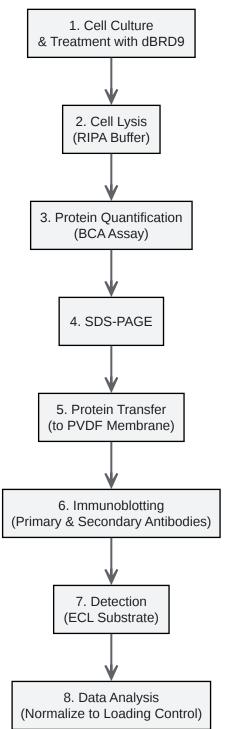
This event-driven, catalytic mechanism allows for sustained target suppression at low compound concentrations and offers an alternative to traditional occupancy-driven inhibition.











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